molecular formula C8H14O2 B1378547 4-(Prop-1-en-2-yl)oxan-4-ol CAS No. 521275-90-1

4-(Prop-1-en-2-yl)oxan-4-ol

Cat. No.: B1378547
CAS No.: 521275-90-1
M. Wt: 142.2 g/mol
InChI Key: SAOOWKRLMCLCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Prop-1-en-2-yl)oxan-4-ol, also known as 4-allyltetrahydro-2H-pyran-4-ol, is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound is characterized by a six-membered oxane ring with a hydroxyl group and a prop-1-en-2-yl substituent at the fourth position.

Mechanism of Action

Target of Action

The primary targets of 4-(Prop-1-en-2-yl)oxan-4-ol are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.

Biochemical Pathways

The biochemical pathways affected by this compound are yet to be identified . Understanding the pathways affected by this compound will provide insights into its downstream effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-en-2-yl)oxan-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxyoxane with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-en-2-yl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Prop-1-en-2-yl)oxan-4-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-2-en-1-yl)oxan-4-ol: Similar structure but with a different position of the double bond.

    4-(Propyl)oxan-4-ol: Lacks the double bond in the propyl group.

    4-(But-1-en-2-yl)oxan-4-ol: Contains a butyl group instead of a propyl group.

Uniqueness

4-(Prop-1-en-2-yl)oxan-4-ol is unique due to the specific positioning of the double bond in the prop-1-en-2-yl group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-prop-1-en-2-yloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)8(9)3-5-10-6-4-8/h9H,1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOOWKRLMCLCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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